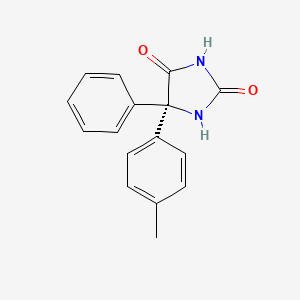

5-(p-Methylphenyl)-5-phenylhydantoin, (R)-

Description

Significance of the Hydantoin (B18101) Scaffold in Contemporary Chemical Research

The hydantoin scaffold, a five-membered heterocyclic ring known as imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry. nih.govnih.gov Its structural versatility, featuring two hydrogen bond donors and two acceptors, allows for a wide range of substitutions, making it a "privileged scaffold" in drug discovery. nih.govchemicalbook.com This adaptability has led to the development of numerous hydantoin derivatives with a broad spectrum of pharmacological activities. nih.gov

For over seven decades, hydantoins have been central to the treatment of epilepsy, with well-known drugs like phenytoin (B1677684) and mephenytoin (B154092) being prime examples. wisdomlib.org However, their utility extends far beyond anticonvulsant properties. Researchers have successfully synthesized hydantoin derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, antifungal, and antiarrhythmic activities. wisdomlib.orgekb.eg In oncology, for instance, hydantoin-based drugs such as nilutamide, enzalutamide, and apalutamide (B1683753) are used in clinical practice. nih.gov The scaffold's ability to be readily synthesized and modified continues to make it an attractive starting point for developing new therapeutic agents. nih.gov

The diverse biological effects of hydantoin derivatives stem from their ability to interact with various biological targets. For example, some derivatives act as inhibitors of enzymes like tumor necrosis factor-α converting enzyme (TACE), which is implicated in inflammatory diseases. wisdomlib.org Others have shown potential as sirtuin inhibitors, a class of proteins involved in cellular processes related to cancer and neurodegenerative diseases. chemicalbook.comwisdomlib.org The structural flexibility of the hydantoin core allows for the creation of hybrid molecules, combining the hydantoin moiety with other bioactive groups to enhance efficacy. ekb.eg

Importance of Chirality in Hydantoin Derivatives and its Implications

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the biological activity of many pharmaceuticals. In hydantoin derivatives, the C5 carbon can be a stereocenter, leading to the existence of enantiomers (R and S forms). These enantiomers can exhibit significantly different pharmacological and toxicological profiles.

The differential activity of enantiomers is a well-established principle in pharmacology. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the enantioselective synthesis of 5,5-disubstituted hydantoins is a significant area of research. nih.govresearchgate.net The goal is to produce a single, desired enantiomer, thereby maximizing therapeutic benefit and minimizing potential risks.

Recent advancements in asymmetric catalysis have provided methods for the enantioselective synthesis of chiral hydantoins with high enantiomeric purity. nih.govrsc.orgacs.org These methods are crucial for systematically studying the biological activities of individual enantiomers and for the development of safer and more effective chiral drugs. The ability to distinguish between enantiomers is also vital for analytical purposes, and techniques using chiral solvating agents with NMR spectroscopy have been developed for the accurate determination of enantiomeric purity in hydantoin derivatives. nih.gov The synthesis of hydantoin derivatives from chiral amino acid precursors is another strategy to ensure the retention of a specific stereochemistry in the final molecule. nih.gov

Overview of Current Academic Research Perspectives on (R)-5-(p-Methylphenyl)-5-phenylhydantoin

(R)-5-(p-Methylphenyl)-5-phenylhydantoin is a specific chiral derivative of 5,5-disubstituted hydantoins. While extensive research exists on the broader class of hydantoins, literature specifically detailing the (R)-enantiomer of 5-(p-Methylphenyl)-5-phenylhydantoin (B26451) is more limited. The racemic mixture, 5-(p-Methylphenyl)-5-phenylhydantoin, has been identified in human blood and is considered part of the human exposome, meaning it is a compound individuals may be exposed to from external sources.

The racemic compound has been utilized in analytical chemistry as an internal standard for the quantitative determination of the anticonvulsant drug phenytoin in biological samples. sigmaaldrich.com It has also been used in chromatographic studies to characterize stationary phases. sigmaaldrich.com

From a synthetic standpoint, the preparation of 5,5-disubstituted hydantoins can be achieved through methods like the Bucherer-Bergs reaction. mdpi.comnih.gov Research into the synthesis of related compounds, such as 1-R-5-R'-5-phenylhydantoins, dates back several decades, highlighting the long-standing interest in this class of molecules. nih.gov

The primary focus of current research on compounds like (R)-5-(p-Methylphenyl)-5-phenylhydantoin is often within the context of developing new, enantiomerically pure therapeutic agents. The general understanding of how chirality influences the activity of hydantoins drives the investigation into specific enantiomers. While detailed biological activity studies specifically for the (R)-enantiomer are not widely published, the broader research on chiral hydantoins suggests that its properties would differ from its (S)-enantiomer and the racemic mixture.

Below is a table summarizing the key properties of the racemic 5-(p-Methylphenyl)-5-phenylhydantoin.

| Property | Value | Source |

| CAS Number | 51169-17-6 | scbt.com |

| Molecular Formula | C₁₆H₁₄N₂O₂ | scbt.com |

| Molecular Weight | 266.29 g/mol | nih.gov |

| Melting Point | 225-226 °C | sigmaaldrich.com |

| IUPAC Name | 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

138258-02-3 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(5R)-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)/t16-/m1/s1 |

InChI Key |

WPAPSGQWYNPWCZ-MRXNPFEDSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereochemical Investigations of R 5 P Methylphenyl 5 Phenylhydantoin and Analogues

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule is a fundamental aspect of stereochemistry. For 5,5-disubstituted hydantoins, where the C5 atom is a stereocenter, the arrangement of the two different aryl groups determines the (R) or (S) configuration. The absolute configuration of 5-(p-Methylphenyl)-5-phenylhydantoin (B26451) has been established as (R) for the levorotatory enantiomer. nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful and definitive technique for the determination of the absolute configuration of chiral molecules in the solid state. wikipedia.org This method allows for the direct visualization of the three-dimensional arrangement of atoms in a crystal lattice, providing unequivocal proof of the spatial orientation of substituents around a stereocenter.

While a specific single-crystal X-ray diffraction study for (R)-5-(p-Methylphenyl)-5-phenylhydantoin is not publicly available, the absolute configuration of closely related 5,5-diarylhydantoin derivatives has been successfully determined using this technique. For instance, the absolute stereochemistry of (+)-5-phenyl-5-trifluoromethylhydantoin was established as (S) by X-ray diffraction analysis of a single crystal. researchgate.net Similarly, the structures of several N-alkylated 5,5-diphenylhydantoin derivatives have been confirmed by X-ray crystallography, providing precise information on their molecular geometry and solid-state conformation. nih.gov

The crystal structure of the closely related analogue, 5-methyl-5-phenyl hydantoin (B18101), has been determined, revealing a noncentrosymmetric space group (P21) for the chiral compound. researchgate.nettandfonline.com This analysis provides valuable insights into the expected solid-state conformation and packing of 5,5-disubstituted hydantoins. The determination of crystal structures of analogues such as cycloalkane-5-spirohydantoins further underscores the utility of X-ray diffraction in elucidating the three-dimensional architecture of this class of compounds. scispace.com

| Compound | Crystal System | Space Group | Reference |

| 5-methyl-5-phenyl hydantoin | Orthorhombic | P21 | researchgate.nettandfonline.com |

| 3-benzyl-1-ethyl-5,5-diphenylimidazolidine-2,4-dione | Monoclinic | P21/n | nih.govnih.gov |

| 3-benzyl-1-propyl-5,5-diphenylimidazolidine-2,4-dione | Monoclinic | P21/c | nih.govnih.gov |

| 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione | Orthorhombic | Pbca | researchgate.net |

Understanding Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure 5,5-disubstituted hydantoins presents a significant challenge due to the quaternary stereocenter at the C5 position. Understanding the mechanisms that govern the stereochemical outcome of synthetic reactions is crucial for developing efficient enantioselective methodologies.

Mechanistic Elucidation of Enantiodetermining Steps

The Bucherer-Bergs reaction is a classical and widely used method for the synthesis of 5,5-disubstituted hydantoins from ketones. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the initial formation of a cyanohydrin from the corresponding ketone (p-methylacetophenone in this case), followed by reaction with ammonium (B1175870) carbonate. wikipedia.orgyoutube.com The key stereochemistry-determining step is the formation of the C-N bond, which establishes the chiral center.

The generally accepted mechanism proceeds through an α-amino nitrile intermediate. nih.gov The stereochemical outcome of the Bucherer-Bergs reaction is often under thermodynamic control, which can lead to a racemic or near-racemic mixture of enantiomers, particularly with simple, non-hindered ketones. nih.gov For sterically biased ketones, a degree of stereoselectivity can be observed. canterbury.ac.nz

One of the proposed mechanistic pathways involves the following steps:

Condensation of the ketone with ammonia (B1221849) (from ammonium carbonate) to form an imine.

Nucleophilic attack of cyanide on the imine to form an α-amino nitrile. This step is often the enantiodetermining step in non-catalyzed reactions.

Reaction of the amino group with carbon dioxide (from ammonium carbonate) to form a carbamic acid derivative.

Intramolecular cyclization to yield the hydantoin ring. wikipedia.orgyoutube.com

The lack of significant stereoselectivity in the traditional Bucherer-Bergs synthesis of 5,5-diarylhydantoins has prompted the development of alternative, more stereocontrolled methods.

Origin of Stereochemical Control in Catalytic Systems

To overcome the limitations of classical methods, significant research has focused on the development of catalytic asymmetric syntheses of hydantoins. Chiral catalysts create a defined chiral environment that biases the reaction towards the formation of one enantiomer over the other.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective synthesis of hydantoins. canterbury.ac.nzrsc.orgotago.ac.nz In the condensation of glyoxals with ureas to form 5-monosubstituted hydantoins, CPAs are proposed to act via face-selective protonation of an enol-type intermediate. canterbury.ac.nzrsc.org This protonation from a specific face, dictated by the chiral environment of the catalyst, leads to the preferential formation of one enantiomer.

Brønsted Base/H-Bond Catalysis: Bifunctional catalysts, such as those combining a Brønsted base and a hydrogen-bond donor (e.g., a squaramide-tertiary amine catalyst), have been successfully employed in the enantioselective Michael addition of hydantoin precursors to acceptors like nitroolefins or vinyl ketones. nih.gov The catalyst simultaneously activates the hydantoin nucleophile via the Brønsted base and organizes the transition state through hydrogen bonding, thereby controlling the stereochemical outcome. Kinetic studies support a first-order rate dependence on both the hydantoin precursor and the Michael acceptor. nih.gov

The development of these catalytic systems provides a rational approach to the synthesis of enantiomerically enriched (R)-5-(p-Methylphenyl)-5-phenylhydantoin and its analogues, offering significant advantages over classical, non-selective methods.

Chiral Recognition Mechanisms and Intermolecular Interactions

In the solid state, the three-dimensional arrangement of molecules is governed by a complex interplay of intermolecular forces. For chiral compounds, these interactions are fundamental to the process of chiral recognition, which can lead to the formation of enantiomerically pure crystals or racemic compounds.

Analysis of Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of hydantoin derivatives, owing to the presence of N-H donor groups and C=O acceptor groups within the hydantoin ring. researchgate.net The analysis of these hydrogen bonding networks provides crucial insights into the supramolecular assembly and crystal packing.

A detailed analysis of the crystal structure of 5-methyl-5-phenyl hydantoin, a close structural analogue of the title compound, reveals a robust hydrogen-bonding pattern. researchgate.nettandfonline.com The molecules are linked by N-H···O hydrogen bonds, forming chains and edge-fused 12-membered rings. These interactions can be described using graph-set notation:

C(4) Chain: A simple chain motif where one N-H group of a hydantoin molecule donates a hydrogen bond to a carbonyl oxygen of a neighboring molecule.

R²₂(8) Ring: A dimeric motif formed by two molecules through a pair of N-H···O hydrogen bonds. scispace.com

R³₃(12) Ring: A larger ring motif involving three molecules connected by hydrogen bonds. researchgate.nettandfonline.com

In the crystal of 5-methyl-5-phenyl hydantoin, the packing is governed by N–H···O intermolecular interactions that form chains with C(4) and C(5) graph-sets, and edge-fused 12-membered rings with an R³₃(12) graph-set. researchgate.nettandfonline.com

| Interaction Type | Description | Relevance to Hydantoins |

| N-H···O | Strong hydrogen bond between the N-H of the hydantoin ring and a carbonyl oxygen. | Primary interaction governing the crystal packing of hydantoins, forming chains and rings. |

| C-H···O | Weaker hydrogen bond between an aromatic or aliphatic C-H and a carbonyl oxygen. | Contributes to the further association of the primary hydrogen-bonded motifs. scispace.com |

| π-π Stacking | Interaction between the aromatic rings of the phenyl and p-tolyl substituents. | Can influence the relative orientation of the aryl groups and contribute to crystal stability. |

Role of π-π and CH3-π Interactions in Chiral Discrimination

The process of chiral discrimination, where a chiral environment selectively interacts with one enantiomer over another, is governed by a complex interplay of non-covalent forces. In the case of hydantoin derivatives like 5-(p-Methylphenyl)-5-phenylhydantoin, the aromatic rings are central to this phenomenon. The presence of both a phenyl group and a p-methylphenyl (tolyl) group at the stereogenic C5 position facilitates specific intermolecular interactions, namely π-π stacking and CH3-π interactions, which are crucial for enantioselective recognition. nih.govnih.gov

Attractive π-stacking interactions occur between the electron-rich π-systems of aromatic rings. nih.gov For 5-(p-Methylphenyl)-5-phenylhydantoin, this can involve interactions between its own aromatic rings and those of a chiral selector, such as an aromatic residue in a protein's binding site or a chiral stationary phase in chromatography. mdpi.com These interactions help to stabilize the diastereomeric complexes formed between the analyte and the selector, and differences in the stability of these complexes lead to chiral discrimination.

Diastereomeric Nature of Host-Guest Interactions

The enantioselective recognition of chiral hydantoins is often achieved by employing host molecules that form transient, diastereomeric complexes with the enantiomers. Cyclodextrins are a prominent class of such hosts used extensively in chiral separation sciences. nih.gov These macrocyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic outer surface decorated with hydroxyl groups. rsc.orgmdpi.com

The mechanism of chiral recognition by cyclodextrins involves the formation of inclusion complexes. nih.gov A nonpolar part of the guest molecule, such as the phenyl or tolyl group of a hydantoin derivative, becomes encapsulated within the cyclodextrin's hydrophobic cavity. The differential stability between the two diastereomeric host-guest complexes—(Host)-(R-Guest) versus (Host)-(S-Guest)—is the cornerstone of chiral discrimination. nih.gov This stability difference arises from a combination of factors, including the snugness of the fit within the cavity and specific interactions, such as hydrogen bonding, between the guest's functional groups and the hydroxyl groups on the rim of the cyclodextrin. rsc.orgucdavis.edu

A study on the chiral separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), a close analogue of the title compound, demonstrated the effectiveness of β-cyclodextrin as a chiral mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov The enantiomers of p-HPPH were successfully resolved due to the formation of diastereomeric inclusion complexes with β-cyclodextrin. The concentration of β-cyclodextrin in the mobile phase was found to be a critical parameter, directly influencing the resolution of the enantiomers. nih.gov

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Separation Method | RP-HPLC with chiral mobile phase additive | Successful resolution of (R)- and (S)-p-HPPH | nih.gov |

| Chiral Selector | β-Cyclodextrin (β-CD) | Forms diastereomeric inclusion complexes | nih.gov |

| Optimal β-CD Concentration | 8.8 - 13.2 mmol/L | Achieved the largest resolution (Rs ≈ -1.1) | nih.gov |

| Mobile Phase Component | Methanol (B129727) | Affects retention time and resolution | nih.gov |

Stereolability and Racemization Studies

Mechanistic Investigations of Racemization Processes

5-substituted hydantoins, particularly those with a hydrogen atom at the C5 position, are susceptible to racemization, a process where an enantiomerically pure sample converts into a mixture of both enantiomers. This stereolability is of significant interest, especially in pharmaceutical contexts. The primary mechanism for the racemization of 5-phenylhydantoins in aqueous solution involves the abstraction of the proton at the C5 stereocenter. cardiff.ac.uknih.gov

This process is typically facilitated by a base (general-base catalysis), leading to the formation of a planar, achiral enolate intermediate through keto-enol tautomerism. cardiff.ac.uknih.gov The subsequent reprotonation of this intermediate can occur from either face with equal probability, resulting in the formation of a racemic mixture. Kinetic studies on 5-phenylhydantoin (B13835) have shown that in phosphate (B84403) buffers, the rate of racemization is dependent on the pH and the concentration of the buffer, with the divalent phosphate ion (HPO₄²⁻) acting as the general base catalyst. nih.gov

Further detailed mechanistic studies, including kinetics of H/D exchange and kinetic isotope effects for compounds like (S)-5-benzylhydantoin, favor an SeI (electrophilic substitution, internal) mechanism of racemization. cardiff.ac.uk This suggests the formation of a carbanionic intermediate as the rate-determining step. The entire process can be summarized as the base-catalyzed removal of the C5 proton to yield a resonance-stabilized, planar carbanion/enolate, which loses its original stereochemical information.

Influence of Structural Modifications on Hydantoin Stereolability

The rate of racemization, or stereolability, of the hydantoin scaffold can be significantly influenced by structural modifications, particularly by the nature of the substituents at the C5 position and on the ring's nitrogen atoms. cardiff.ac.uk

Research has demonstrated that the introduction of different substituents at the C5 position alters the acidity of the C5-proton, thereby affecting its lability and the rate of racemization. cardiff.ac.uk The rate of hydrogen/deuterium (H/D) exchange at the C5 position serves as a direct probe for stereolability, as it proceeds through the same achiral intermediate as racemization. Studies on a series of 5-substituted hydantoins have quantified these effects.

For instance, hydantoins bearing a protonated amino or an ammonium group exhibit increased stereolability. cardiff.ac.uk This is attributed to the electron-withdrawing inductive effect of the positive charge, which increases the acidity of the C5-proton and facilitates its abstraction, leading to faster racemization. Conversely, modifications that decrease the acidity of this proton would be expected to enhance the stereochemical stability of the molecule. The choice of reagents during the synthesis of chiral hydantoins can also be critical; for example, using triphosgene (B27547) instead of 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to prevent epimerization during the cyclization of α-amino amides. organic-chemistry.org

| Compound (5-Substituent) | Rate Constant (k_obs, 10⁻⁵ s⁻¹) | Relative Rate | Reference |

|---|---|---|---|

| 5-Benzylhydantoin | 1.58 | 1.00 | cardiff.ac.uk |

| 5-Methyl-5-benzylhydantoin | - (No C5-H) | - | cardiff.ac.uk |

| 5-(4-hydroxybenzyl)hydantoin | 1.34 | 0.85 | cardiff.ac.uk |

| 5-Phenylhydantoin | Data indicates racemization occurs | - | cardiff.ac.uknih.gov |

Note: Quantitative rate data for 5-phenylhydantoin under these specific conditions was not provided in the source, but its racemization is well-established. The table illustrates the principle with available data for analogues.

Supramolecular Chemistry of Chiral Hydantoins

Self-Assembly Driven by Hydrogen Bonding Interactions

The hydantoin ring is a remarkable structural motif for directing supramolecular self-assembly due to its specific arrangement of hydrogen bond donors and acceptors. nih.gov The ring contains two N-H groups, which act as hydrogen bond donors, and two carbonyl (C=O) groups, which act as hydrogen bond acceptors. This complementary arrangement allows hydantoin molecules to form robust and highly ordered architectures through predictable hydrogen bonding patterns. researchgate.net

One of the most common motifs is a chain of rings, where molecules are linked by N-H···O hydrogen bonds. researchgate.net A particularly striking example of hydantoin self-assembly is the formation of hexameric rosettes. In this arrangement, six hydantoin molecules organize into a large, planar disk-like structure held together by a circular network of hydrogen bonds. These rosettes can then stack on top of each other through further interactions, such as π-π stacking, to create well-defined columnar structures. acs.org This hierarchical self-assembly process, driven by the interplay of hydrogen bonding and other non-covalent forces, can lead to the formation of advanced materials like liquid crystals and supergelators. acs.orgmdpi.com The introduction of chirality, as in (R)-5-(p-Methylphenyl)-5-phenylhydantoin, can impart a helical twist to these supramolecular polymers, leading to the creation of chiral nanomaterials from the bottom up. rsc.org

Formation of Supramolecular Architectures and Packing

The three-dimensional arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of hydantoin derivatives, such as (R)-5-(p-Methylphenyl)-5-phenylhydantoin and its analogues, the formation of supramolecular architectures is predominantly governed by specific and directional hydrogen bonds, particularly involving the N-H donor and C=O acceptor groups of the hydantoin ring.

Detailed crystallographic studies on analogues provide significant insight into the packing motifs that can be expected for (R)-5-(p-Methylphenyl)-5-phenylhydantoin. A comprehensive investigation of 5-phenylhydantoin derivatives reveals that their supramolecular structures are primarily constructed through N–H⋯O hydrogen-bonding patterns, leading to the formation of well-defined two-dimensional assemblies such as tapes, ribbons, and sheets. rsc.org

A close analogue, (RS)-5-ethyl-5-(4-methylphenyl)hydantoin, has been synthesized and its crystal structure determined by single-crystal X-ray diffraction, offering a pertinent model for understanding the packing of the title compound. rsc.org In the crystalline state, this analogue forms a racemate and its supramolecular assembly is characterized by distinct dimeric motifs built upon intermolecular interactions. rsc.org

The primary hydrogen bonding interaction observed is the classic N−H···O=C hydrogen bond, which is a robust and highly directional interaction that plays a crucial role in the self-assembly of many hydantoin-containing structures. These interactions typically lead to the formation of centrosymmetric dimers, where two molecules are linked through a pair of N−H···O bonds, creating a characteristic ring motif.

In the case of 5,5'-substituted hydantoins, the crystal packing is often stabilized by the formation of chains and edge-fused 12-membered rings through N–H···O hydrogen bond-type intermolecular interactions. rsc.org For instance, the crystal structure of 5-methyl-5-phenyl hydantoin is governed by such interactions, resulting in a complex hydrogen-bonding pattern. rsc.org

The analysis of the crystal packing of these and related hydantoin structures is often complemented by Hirshfeld surface analysis. This computational tool allows for the visualization and quantification of intermolecular contacts. For (RS)-5-ethyl-5-(4-methylphenyl)hydantoin, Hirshfeld analysis shows that H⋯H contacts are the most significant, followed by C⋯H/H⋯C and O⋯H/H⋯O contacts, which is typical for organic molecules of this nature. The presence of sharp, distinct spikes in the fingerprint plots derived from the Hirshfeld surface is indicative of strong hydrogen-bonding interactions.

The following interactive data tables summarize key crystallographic and hydrogen bond data for an analogous compound, providing a basis for understanding the supramolecular architecture of (R)-5-(p-Methylphenyl)-5-phenylhydantoin.

Crystallographic Data for (RS)-5-ethyl-5-(4-methylphenyl)hydantoin

| Parameter | Value |

|---|---|

| Chemical Formula | C18H18N2O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234(5) |

| b (Å) | 18.4567(9) |

| c (Å) | 8.7893(4) |

| β (°) | 109.345(2) |

| Volume (Å3) | 1548.94(13) |

| Z | 4 |

Hydrogen Bond Geometry for (RS)-5-ethyl-5-(4-methylphenyl)hydantoin

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1-H1···O2i | 0.86 | 2.01 | 2.863(2) | 172 |

| N3-H3···O1ii | 0.86 | 2.05 | 2.906(2) | 175 |

Computational and Theoretical Chemistry Studies of R 5 P Methylphenyl 5 Phenylhydantoin

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of molecular systems, offering insights that are often difficult or impossible to obtain through experimental means alone. For (R)-5-(p-Methylphenyl)-5-phenylhydantoin, these methods are crucial for a comprehensive understanding of its chemical nature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in chemistry and materials science. nih.gov It offers a favorable balance between accuracy and computational cost, making it well-suited for studying relatively large molecules like substituted hydantoins. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for the investigation of various molecular properties, from geometric structures to reaction energetics.

While specific DFT studies elucidating the complete reaction pathway for the asymmetric synthesis of (R)-5-(p-Methylphenyl)-5-phenylhydantoin are not extensively detailed in the public domain, the principles of such investigations are well-established for hydantoin (B18101) synthesis. The classical Bucherer-Bergs reaction, a common method for synthesizing 5,5-disubstituted hydantoins, involves the reaction of a ketone with ammonium (B1175870) carbonate and a cyanide source. mdpi.com

Computational chemists use DFT to model the key steps of such multi-step syntheses. This involves:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate for each elementary step. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the rate of a reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

For chiral molecules like (R)-5-(p-Methylphenyl)-5-phenylhydantoin, DFT is instrumental in explaining the origin of stereoselectivity. The synthesis of a single enantiomer requires a chiral influence, such as a chiral catalyst or auxiliary. DFT calculations can model the diastereomeric transition states that lead to the (R) and (S) enantiomers. The difference in the calculated free energies of these transition states allows for the prediction of the enantiomeric excess (ee), which can then be compared with experimental results. The lower energy transition state corresponds to the major enantiomer formed. This analysis helps in understanding how the chiral catalyst interacts with the substrate to favor one stereochemical outcome over the other, guiding the rational design of more efficient and selective catalysts. mdpi.com

The three-dimensional structure of (R)-5-(p-Methylphenyl)-5-phenylhydantoin is fundamental to its properties and interactions. DFT calculations are routinely used to determine the most stable molecular geometry by finding the minimum energy structure on the potential energy surface. mdpi.com This optimization process provides precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, due to the presence of rotatable single bonds—specifically the C5-C(phenyl) and C5-C(p-tolyl) bonds—the molecule can exist in various spatial arrangements known as conformations. Conformational analysis using DFT involves systematically rotating these bonds and calculating the energy of each resulting structure to map the conformational landscape. uc.ptunicamp.br This search identifies the global minimum energy conformer (the most stable conformation) as well as other low-energy local minima. nih.govacs.org For (R)-5-(p-Methylphenyl)-5-phenylhydantoin, the analysis would focus on the relative orientations of the phenyl and p-methylphenyl rings with respect to the hydantoin core. The results of such an analysis are critical for understanding how the molecule might fit into a biological receptor or pack in a crystal lattice.

Below is a table of representative geometric parameters for a DFT-optimized 5,5-disubstituted hydantoin structure, illustrating the type of data obtained from these calculations.

| Table 1: Predicted Geometric Parameters for a 5,5-Disubstituted Hydantoin Core | |

|---|---|

| Parameter | Typical DFT-Calculated Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.38 - 1.40 |

| C2=O2 | 1.21 - 1.23 |

| N3-C2 | 1.37 - 1.39 |

| N3-C4 | 1.40 - 1.42 |

| C4=O4 | 1.21 - 1.23 |

| C4-C5 | 1.52 - 1.55 |

| C5-N1 | 1.46 - 1.49 |

| Bond Angles (°) | |

| C5-N1-C2 | 111 - 113 |

| N1-C2-N3 | 108 - 110 |

| C2-N3-C4 | 112 - 114 |

| N3-C4-C5 | 107 - 109 |

| C4-C5-N1 | 101 - 103 |

Note: These are typical value ranges based on published data for similar hydantoin structures. Actual values for (R)-5-(p-Methylphenyl)-5-phenylhydantoin would require a specific DFT calculation.

Non-covalent interactions are the primary forces governing the self-assembly of molecules in the solid state and their interactions in biological systems. nih.gov For hydantoins, the most significant intermolecular interaction is hydrogen bonding. researchgate.net The hydantoin ring contains two N-H groups (donors) and two C=O groups (acceptors), making it an ideal candidate for forming robust hydrogen bonds.

DFT calculations are used to analyze these interactions in detail. In the solid state, 5,5-disubstituted hydantoins typically form centrosymmetric dimers through a pair of N–H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net Computational studies can quantify the strength of these hydrogen bonds by calculating the binding energy of the dimer. nih.gov

Beyond classical hydrogen bonding, DFT can also characterize other weaker, yet significant, non-covalent interactions: nih.govccu.edu.tw

C–H···O Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygens.

π–π Stacking: The phenyl and p-tolyl rings can stack on top of each other, an interaction driven by van der Waals forces and electrostatic effects.

Computational tools like Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis are often coupled with DFT calculations. nih.govmdpi.com NBO analysis can reveal charge transfer between the donor and acceptor orbitals in a hydrogen bond, providing a quantitative measure of its strength. Hirshfeld surface analysis visually maps the intermolecular contacts in a crystal, highlighting the relative importance of different types of interactions (e.g., H···H, O···H, C···H contacts). nih.gov

DFT provides a powerful means to predict spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. By calculating these parameters, researchers can aid in the assignment of experimental spectra and confirm molecular structures. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS), which is calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can confirm the proposed structure and stereochemistry. mdpi.com

| Table 2: Illustrative Predicted Spectroscopic Data for (R)-5-(p-Methylphenyl)-5-phenylhydantoin | |

|---|---|

| Parameter | Predicted Value/Range |

| 1H NMR Chemical Shifts (δ, ppm) | |

| N1-H | ~10.5 |

| N3-H | ~8.0 |

| Aromatic protons (phenyl, tolyl) | 7.0 - 7.5 |

| Methyl protons (-CH3) | ~2.3 |

| 13C NMR Chemical Shifts (δ, ppm) | |

| C2=O | ~175 |

| C4=O | ~155 |

| C5 (quaternary) | ~65 |

| Aromatic carbons | 125 - 140 |

| Methyl carbon (-CH3) | ~21 |

| IR Frequencies (cm-1) | |

| N-H stretch (H-bonded) | 3100 - 3300 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (asymmetric) | ~1770 |

| C=O stretch (symmetric) | ~1710 |

Note: These are estimated values based on data for similar compounds. mdpi.com Precise predictions require specific DFT calculations.

IR Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies are often systematically scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental IR and Raman spectra. nih.gov This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions.

Mass spectrometry is a key analytical technique for determining the molecular weight and structure of compounds. In tandem mass spectrometry (MS/MS), a specific ion (the parent or precursor ion) is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment (product) ions are analyzed. nih.gov

While experimental MS/MS provides the mass-to-charge ratios (m/z) of the fragments, DFT calculations can be used to rationalize the observed fragmentation patterns. nih.gov By calculating the energies of the precursor ion and various potential fragment ions and transition states, computational chemists can propose the most likely fragmentation pathways. This involves identifying the weakest bonds in the ionized molecule and modeling the bond cleavages and rearrangements that lead to the observed product ions.

For (R)-5-(p-Methylphenyl)-5-phenylhydantoin (Molecular Weight: 266.29 g/mol ), likely fragmentation pathways would involve:

Cleavage of the Substituents: Loss of the phenyl radical (C₆H₅•, 77 Da) or the tolyl radical (C₇H₇•, 91 Da).

Ring Cleavage: The hydantoin ring itself can undergo characteristic cleavages, such as the loss of isocyanic acid (HNCO, 43 Da). nih.gov

Sequential Losses: A primary fragment can undergo further fragmentation. For example, the ion resulting from the loss of the phenyl group could then lose HNCO.

| Table 3: Plausible MS/MS Fragmentation Pathways for [C₁₆H₁₄N₂O₂]+• | |

|---|---|

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 189.07 | Loss of phenyl radical (•C₆H₅) |

| 175.05 | Loss of tolyl radical (•C₇H₇) |

| 162.06 | Loss of phenyl isocyanate (C₆H₅NCO) |

| 118.06 | Result of ring cleavage (e.g., C₈H₈NO⁺) |

| 91.05 | Tropylium ion (C₇H₇⁺) from tolyl group |

| 77.04 | Phenyl cation (C₆H₅⁺) |

Note: These m/z values are theoretical and based on common fragmentation patterns of related molecules. nih.govnih.gov

Semi-Empirical Methods for Rapid Prediction

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally efficient approach for the rapid prediction of molecular properties. uni-muenchen.de These methods are simplified versions of Hartree-Fock theory that use empirical parameters to improve performance, making them suitable for high-throughput screening and initial geometric optimization of molecules like (R)-5-(p-Methylphenyl)-5-phenylhydantoin. uni-muenchen.denih.gov

In the context of hydantoin derivatives, the AM1 method has been successfully employed to optimize molecular geometries. scispace.comnih.gov This initial optimization is a crucial step before more computationally expensive methods are used for more accurate energy calculations and property predictions. The optimized geometry from AM1 calculations serves as a reliable starting point for developing Quantitative Structure-Property Relationship (QSPR) models. scispace.comnih.gov For instance, a study on the lipophilicity of hydantoin derivatives utilized AM1-optimized geometries to calculate theoretical molecular descriptors. scispace.comnih.gov These descriptors, derived from the electron wave functions, were then correlated with experimentally determined lipophilicity values. scispace.comnih.gov

The primary advantage of using semi-empirical methods like AM1 for a molecule such as (R)-5-(p-Methylphenyl)-5-phenylhydantoin is the balance between computational cost and the accuracy of the predicted properties. While not as rigorous as ab initio or density functional theory (DFT) methods, AM1 provides a sufficiently accurate representation of the molecular structure and electronic properties for many applications, including the development of predictive models for various physicochemical properties. scirp.org

| Method | Application | Key Findings | Reference |

| AM1 | Geometry Optimization | Provides reliable initial molecular geometries for further calculations. | scispace.comnih.gov |

| AM1 | QSPR Studies | Used to calculate molecular descriptors for predicting lipophilicity. | scispace.comnih.gov |

| AM1 | Molecular Modeling | Enables rapid screening of large sets of compounds. | researchgate.net |

Molecular Modeling and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of (R)-5-(p-Methylphenyl)-5-phenylhydantoin, molecular docking simulations are instrumental in elucidating the mechanisms of chiral recognition. These simulations can model the interaction between the enantiomers of 5-(p-Methylphenyl)-5-phenylhydantoin (B26451) and a chiral stationary phase (CSP) or a biological receptor. nih.gov

Studies on related hydantoin derivatives, such as mephenytoin (B154092), have utilized molecular docking to understand their binding modes with enzymes like cytochrome P450. nih.gov These studies reveal the specific amino acid residues that play a crucial role in the binding and orientation of the hydantoin molecule within the active site. nih.gov For (R)-5-(p-Methylphenyl)-5-phenylhydantoin, docking simulations can identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the enantioselective binding to a chiral selector. nih.gov

The binding affinity, calculated from the docking scores, can provide a quantitative measure of the stability of the diastereomeric complexes formed between the R-enantiomer and the chiral selector, compared to the S-enantiomer. This information is vital for the rational design of new chiral separation methods and for understanding the stereoselective metabolism of chiral drugs. nih.govnih.gov

The prediction of chromatographic elution orders is a significant challenge in analytical chemistry. mdpi.com Computational methods, particularly those that can estimate the binding energies between an analyte and a stationary phase, are valuable tools in this regard. researchgate.netnih.gov For the chiral separation of (R)-5-(p-Methylphenyl)-5-phenylhydantoin, the elution order of the enantiomers is determined by the relative stability of their diastereomeric complexes with the chiral stationary phase.

Molecular docking simulations can provide the binding energies for the (R)- and (S)-enantiomers. The enantiomer that forms the more stable complex (i.e., has a lower binding energy) is expected to be retained longer on the column and thus elute later. This approach has been successfully applied to predict the elution order of various chiral compounds. chemrxiv.orgchemrxiv.org

Quantitative Structure-Retention Relationship (QSRR) models can also be developed to predict retention times and, consequently, the elution order. mdpi.comresearchgate.netnih.gov These models correlate the structural or physicochemical properties of the analytes with their chromatographic retention. By inputting the calculated properties of (R)- and (S)-5-(p-Methylphenyl)-5-phenylhydantoin into a validated QSRR model, their respective retention times and elution order can be predicted.

QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. scispace.comnih.gov For chiral hydantoins like (R)-5-(p-Methylphenyl)-5-phenylhydantoin, QSPR models can be developed to predict properties such as lipophilicity, which is a critical parameter influencing a drug's pharmacokinetic and pharmacodynamic profiles. scispace.comnih.govresearchgate.net

In a notable QSPR study on hydantoin derivatives, researchers correlated the lipophilicity, measured by reversed-phase high-performance liquid chromatography (RP-HPLC) retention times, with theoretical molecular descriptors. scispace.comnih.gov These descriptors were calculated using the CODESSA program from the AM1-optimized geometries and electron wave functions of the hydantoin molecules. scispace.comnih.gov The study revealed that the entropy factor had a predominant influence on the lipophilicity of these compounds. scispace.comnih.gov

For (R)-5-(p-Methylphenyl)-5-phenylhydantoin, a similar QSPR approach could be employed. By calculating a range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, a predictive model for its lipophilicity and other properties can be constructed.

| Descriptor Type | Example Descriptors | Significance | Reference |

| Thermodynamic | Entropy | Predominant factor influencing lipophilicity. | scispace.comnih.gov |

| Electronic | Minimum resonance energy for a C-C bond | Contributes to the correlation with lipophilicity. | scispace.com |

| Electronic | Maximum electron attraction for a nitrogen atom | Influences the electronic interactions of the molecule. | scispace.com |

| Geometrical | Charged solvent accessible surface area | Relates to the interaction of the molecule with the solvent. | scispace.com |

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS experiments that reflects the three-dimensional structure of an ion in the gas phase. nih.gov Computational methods play a crucial role in predicting CCS values, which can aid in the identification and characterization of unknown compounds. nih.govarxiv.org

For (R)-5-(p-Methylphenyl)-5-phenylhydantoin, theoretical CCS values can be calculated using various computational approaches, including trajectory methods and machine learning models. nih.gov These predicted CCS values can then be compared with experimental data to confirm the identity of the compound and to gain insights into its gas-phase conformation.

The development of large databases of predicted CCS values for various classes of molecules has significantly advanced the field. rsc.org By leveraging these databases and predictive models, researchers can rapidly obtain an estimated CCS value for (R)-5-(p-Methylphenyl)-5-phenylhydantoin, which can be used as an additional parameter for its identification in complex mixtures.

Advanced Electronic Structure and Bonding Analyses

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and bonding of molecules with high accuracy. uctm.edu For (R)-5-(p-Methylphenyl)-5-phenylhydantoin, DFT methods, such as those employing the B3LYP functional, can provide detailed insights into its molecular orbitals, charge distribution, and chemical reactivity. researchgate.netpreprints.orgnih.gov

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study the donor-acceptor interactions within the molecule and to quantify the strength of its chemical bonds. uctm.edu Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions in the crystal lattice of the compound. researchgate.netpreprints.org These advanced electronic structure and bonding analyses provide a fundamental understanding of the chemical behavior of (R)-5-(p-Methylphenyl)-5-phenylhydantoin.

Natural Bond Orbital (NBO) Second Order Perturbation Theory Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study bonding and electronic interactions within a molecule. It provides a localized, Lewis-like description of the molecular wavefunction, allowing for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The second-order perturbation theory analysis within the NBO framework quantifies the energetic significance of these interactions.

The most significant donor-acceptor interactions are typically observed between the lone pairs of the hydantoin ring's nitrogen and oxygen atoms and the antibonding orbitals of the C=O bonds. For instance, the interaction between the lone pair of the N1 nitrogen atom and the π* antibonding orbital of the C2=O carbonyl group results in a significant stabilization energy. A similar interaction occurs between the N3 lone pair and the C4=O carbonyl group.

Furthermore, interactions involving the phenyl and p-methylphenyl rings are crucial. Electron delocalization from the π orbitals of the aromatic rings to the antibonding orbitals of the hydantoin ring, and vice-versa, contributes to the conformational stability and electronic properties of the molecule.

A representative table of the second-order perturbation theory analysis of the Fock matrix in the NBO basis for (R)-5-(p-Methylphenyl)-5-phenylhydantoin is presented below. The stabilization energy E(2) is proportional to the intensity of the donor-acceptor interaction.

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for (R)-5-(p-Methylphenyl)-5-phenylhydantoin

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π*(C2=O10) | 25.8 |

| LP (1) N3 | π*(C4=O11) | 28.3 |

| LP (2) O10 | σ*(N1-C2) | 15.1 |

| LP (2) O10 | σ*(C2-C5) | 8.5 |

| LP (2) O11 | σ*(N3-C4) | 16.2 |

| LP (2) O11 | σ*(C4-C5) | 9.1 |

| π (C6-C7) | π*(C8-C9) of Phenyl | 20.4 |

| π (C12-C13) | π*(C14-C15) of p-Tolyl | 21.7 |

Note: This data is representative and based on typical values for similar hydantoin structures. The atom numbering is illustrative.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. acs.orgnih.govrsc.org By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, it provides a graphical representation of the molecular shape and its immediate environment. The analysis of 2D fingerprint plots derived from the Hirshfeld surface allows for the quantification of different types of intermolecular contacts.

For (R)-5-(p-Methylphenyl)-5-phenylhydantoin, the crystal packing is expected to be dominated by a network of hydrogen bonds and other weaker interactions. The hydantoin ring provides both hydrogen bond donors (N-H groups) and acceptors (C=O groups), leading to the formation of characteristic supramolecular synthons, such as dimers or catemers. acs.org

The Hirshfeld surface mapped with d_norm reveals the key contact points. Red spots on the d_norm surface indicate close contacts, which for this molecule are anticipated to correspond to N-H···O hydrogen bonds. These interactions are fundamental in forming the primary supramolecular architecture. nih.gov

In addition to strong hydrogen bonding, the analysis of fingerprint plots reveals the percentage contribution of various intermolecular contacts. Due to the presence of two aromatic rings, C-H···π interactions are also expected to play a significant role in stabilizing the crystal packing. Van der Waals forces, represented by H···H contacts, typically account for the largest portion of the surface area, reflecting the abundance of hydrogen atoms on the molecular surface. rsc.orgresearchgate.net Other significant contacts include C···H and O···H interactions.

A summary of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of (R)-5-(p-Methylphenyl)-5-phenylhydantoin is provided in the table below.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of (R)-5-(p-Methylphenyl)-5-phenylhydantoin

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| C···H / H···C | 25.2 |

| O···H / H···O | 22.8 |

| N···H / H···N | 4.5 |

| C···C | 1.5 |

| Other | 0.5 |

Note: This data is representative and based on typical values for similar 5,5-disubstituted hydantoin structures. acs.orgrsc.org

Advanced Analytical Characterization Methods for R 5 P Methylphenyl 5 Phenylhydantoin

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for analyzing complex mixtures and purifying compounds. For a chiral substance like (R)-5-(p-Methylphenyl)-5-phenylhydantoin, various chromatographic methods are employed to address different analytical challenges, from quantification in a given matrix to the critical assessment of its enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, providing high sensitivity and specificity for analysis. mdpi.com However, direct analysis of hydantoin (B18101) derivatives like 5-(p-Methylphenyl)-5-phenylhydantoin (B26451) is challenging due to their polarity and low volatility, which makes them unsuitable for direct injection into a GC system. nih.govgcms.cz Therefore, method development focuses on sample preparation and chemical modification to make the analyte compatible with GC analysis. jfda-online.com

A typical GC-MS method would be developed using a capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, which is suitable for a wide range of analyte polarities and offers good thermal stability. nih.gov The operating conditions, including oven temperature programming, carrier gas flow rate, and injector temperature, must be carefully optimized to achieve good peak shape and resolution. mdpi.comrasayanjournal.co.in

Optimization of Sample Preparation via Solid-Phase Extraction (SPE)

Before analysis, particularly from complex matrices like biological fluids or reaction mixtures, a sample preparation step is crucial to remove interfering substances. Solid-Phase Extraction (SPE) is a robust technique used for sample cleanup and concentration, which improves detection sensitivity and prolongs the life of the analytical column. mdpi.com

The optimization of an SPE method involves selecting an appropriate sorbent and solvent system. researchgate.net For a moderately polar compound like 5-(p-Methylphenyl)-5-phenylhydantoin, a polymeric reversed-phase sorbent (e.g., Isolute ENV+ or Strata-X) is often effective. mdpi.comnih.gov The process involves conditioning the sorbent, loading the sample, washing away impurities with a weak solvent, and finally eluting the target analyte with a stronger organic solvent.

Table 1: Illustrative SPE Protocol for (R)-5-(p-Methylphenyl)-5-phenylhydantoin

| Step | Procedure | Purpose |

| Sorbent Selection | Polymeric reversed-phase (e.g., Isolute ENV+) | Retains moderately polar to non-polar compounds. |

| Conditioning | Pass methanol (B129727) through the cartridge. | To activate the sorbent functional groups. |

| Equilibration | Pass water or a weak buffer through the cartridge. | To prepare the sorbent for the aqueous sample. |

| Sample Loading | Load the pre-treated sample solution. | The analyte is retained on the sorbent. |

| Washing | Wash with a water/methanol mixture (e.g., 95:5 v/v). | To remove polar, interfering compounds. |

| Elution | Elute the analyte with a strong solvent like methanol or acetonitrile (B52724). | To recover the purified and concentrated analyte. |

Strategies for Derivatization to Enhance Detection

To overcome the low volatility of hydantoins for GC-MS analysis, chemical derivatization is essential. gcms.czjfda-online.com This process involves reacting the analyte with a reagent to form a new, more volatile, and thermally stable derivative. researchgate.net Common strategies for compounds with active hydrogens, such as the N-H groups in the hydantoin ring, include alkylation and silylation. gcms.cz

Alkylation: This involves replacing the active hydrogens with an alkyl group. An effective technique used for similar hydantoins is on-column methylation, where a reagent like trimethylanilinium hydroxide (B78521) (TMAH) is co-injected with the sample. nih.gov The derivatization occurs at the high temperature of the GC injection port, forming a methylated derivative that is more amenable to chromatographic separation. nih.gov

Silylation: This is one of the most common derivatization methods, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. sigmaaldrich.com The reaction is typically performed by heating the dried sample extract with the silylating reagent before injection, resulting in a less polar and more volatile TMS-derivative with excellent chromatographic properties. sigmaaldrich.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of hydantoin compounds, as it does not require the analyte to be volatile. skpharmteco.com Reversed-phase HPLC (RP-HPLC) is the most common mode for quantification.

Method development for (R)-5-(p-Methylphenyl)-5-phenylhydantoin would typically involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component (water or buffer). nih.gov Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, such as around 250 nm for phenyl-containing hydantoins. nih.gov The method must be validated for linearity, accuracy, and precision to ensure reliable quantification. rsc.org

Table 2: Typical RP-HPLC Parameters for Quantification

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Injection Volume | 10 µL |

| Internal Standard | 5-phenyl-5-(p-tolyl)hydantoin sigmaaldrich.com |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

For a chiral compound, confirming its enantiomeric purity is of utmost importance. chromatographyonline.com Chiral chromatography is the definitive technique for separating enantiomers, allowing for the quantification of the desired (R)-enantiomer and the detection of any unwanted (S)-enantiomer. skpharmteco.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including hydantoins. nih.govwindows.net For instance, a cellulose tris(4-methylbenzoate) column has been successfully used to resolve the enantiomers of a structurally similar hydantoin. nih.gov The separation can be performed in either normal-phase mode (e.g., using hexane/isopropanol as the mobile phase) or reversed-phase mode (e.g., using ethanol (B145695)/water). skpharmteco.comnih.gov The choice of mobile phase and CSP is critical to achieving baseline resolution between the enantiomers. rsc.org

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(4-methylbenzoate) or Cellulose tris(3-chloro-4-methylphenylcarbamate) nih.govwindows.net |

| Column | Chiralpak ID or similar polysaccharide-based column rsc.org |

| Mobile Phase | Acetonitrile / Water / Ammonia (B1221849) Solution (e.g., 90:10:0.1, v/v/v) rsc.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Purpose | To determine the enantiomeric excess (e.g., %R vs. %S). |

Spectroscopic Techniques for Structural Elucidation and Chiral Analysis

While chromatography separates and quantifies the compound, spectroscopic techniques provide unequivocal confirmation of its molecular structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecular structure of 5-(p-Methylphenyl)-5-phenylhydantoin.

For chiral analysis, advanced NMR techniques can be employed. The use of chiral solvating agents (CSAs) offers a powerful method for enantiomeric discrimination directly in the NMR tube. nih.govnih.gov For hydantoin derivatives, tetraaza macrocyclic chiral solvating agents (TAMCSAs) have proven to be exceptionally effective. nih.gov When a CSA is added to a racemic or enantioenriched sample of the hydantoin, it forms transient diastereomeric complexes with both the (R) and (S) enantiomers. These complexes exhibit different chemical shifts in the ¹H NMR spectrum, leading to the splitting of signals (e.g., the N-H protons). nih.gov The integration of these separated signals allows for the accurate calculation of the enantiomeric excess (ee) of the sample. nih.govnih.gov

In addition to NMR, mass spectrometry (MS) confirms the molecular weight of the compound (266.29 g/mol ) and provides fragmentation patterns that are characteristic of its structure. sigmaaldrich.com Infrared (IR) spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches of the hydantoin ring, further confirming the compound's identity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including (R)-5-(p-Methylphenyl)-5-phenylhydantoin.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the chiral recognition and determination of the enantiomeric excess (ee) of chiral compounds like (R)-5-(p-Methylphenyl)-5-phenylhydantoin. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govresearchgate.net These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes, which exhibit distinct chemical shifts in the ¹H NMR spectrum. nih.govarkat-usa.org

The choice of the chiral solvating agent is critical for achieving effective separation of the proton signals of the two enantiomers. For instance, various chiral alcohols and carboxylic acids have been successfully employed as CSAs. nih.govnih.gov The interaction between the CSA and the enantiomers of (R)-5-(p-Methylphenyl)-5-phenylhydantoin often involves hydrogen bonding and π-π stacking interactions, leading to the formation of diastereomeric complexes with different magnetic environments. nih.gov This results in the splitting of specific proton signals, and the ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio. nih.govnih.gov The reliability of this method can be confirmed by preparing scalemic mixtures with known enantiomeric ratios and observing a linear correlation between the theoretical and experimentally determined ee values. nih.govnih.gov

Table 1: Representative ¹H NMR Data for Chiral Recognition of Hydantoin Derivatives using a Chiral Solvating Agent. Note: This table is a generalized representation based on typical observations in the literature and does not represent specific data for (R)-5-(p-Methylphenyl)-5-phenylhydantoin due to a lack of directly published spectra.

| Proton | Chemical Shift (ppm) - (R)-enantiomer Complex | Chemical Shift (ppm) - (S)-enantiomer Complex | Δδ (ppm) |

| N-H (Hydantoin) | 8.55 | 8.52 | 0.03 |

| Aromatic-H (ortho to tolyl) | 7.35 | 7.32 | 0.03 |

| Aromatic-H (ortho to phenyl) | 7.45 | 7.41 | 0.04 |

| Methyl-H (tolyl) | 2.30 | 2.28 | 0.02 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of (R)-5-(p-Methylphenyl)-5-phenylhydantoin. nih.govc13nmr.at Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their local electronic environment.

For (R)-5-(p-Methylphenyl)-5-phenylhydantoin, the ¹³C NMR spectrum would be expected to show signals for the two carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, and the various aromatic carbons of the phenyl and p-methylphenyl groups, as well as the methyl carbon. nih.govchemicalbook.com The precise chemical shifts can be influenced by the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-5-(p-Methylphenyl)-5-phenylhydantoin. Note: These are predicted values and may vary from experimental data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C2) | ~156 |

| C=O (C4) | ~175 |

| C5 | ~70 |

| Aromatic C (quaternary, phenyl) | ~138 |

| Aromatic C (quaternary, tolyl) | ~135 |

| Aromatic CH (phenyl & tolyl) | 125-130 |

| Methyl C (tolyl) | ~21 |

Time-course ¹H NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time. beilstein-journals.org By acquiring ¹H NMR spectra at regular intervals, it is possible to follow the disappearance of reactants and the appearance of products, thereby providing insights into reaction kinetics. This method can be applied to study the synthesis or reactions of (R)-5-(p-Methylphenyl)-5-phenylhydantoin, allowing for the determination of reaction rates and the identification of any reaction intermediates. The integration of specific proton signals corresponding to the starting materials and the product can be plotted against time to generate kinetic profiles.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. oup.comnih.gov The IR spectrum of (R)-5-(p-Methylphenyl)-5-phenylhydantoin would show characteristic absorption bands for the N-H stretching vibrations of the hydantoin ring, typically in the region of 3200-3400 cm⁻¹. oup.com The carbonyl (C=O) stretching vibrations would appear as strong absorptions around 1700-1780 cm⁻¹. oup.comaip.org Aromatic C-H and C=C stretching vibrations would also be observable. Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations.

Table 3: Characteristic IR Absorption Frequencies for (R)-5-(p-Methylphenyl)-5-phenylhydantoin.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C=O | Stretching | 1700-1780 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. tandfonline.comnih.gov For (R)-5-(p-Methylphenyl)-5-phenylhydantoin, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. nih.govdshs-koeln.de

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.govdshs-koeln.de The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For hydantoin derivatives, common fragmentation pathways include the loss of isocyanic acid (HNCO) and cleavage of the substituents at the C5 position. tandfonline.comnih.gov

Table 4: Expected Mass Spectrometry Data for (R)-5-(p-Methylphenyl)-5-phenylhydantoin.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 267.1134 | Protonated molecular ion |

| [M-HNCO]⁺ | 224.0970 | Loss of isocyanic acid |

| [C₇H₇]⁺ | 91.0548 | Tolyl cation |

| [C₆H₅]⁺ | 77.0391 | Phenyl cation |

X-ray Crystallography for Solid-State Structure

Single-Crystal X-ray Diffraction for Crystal Structure Determination and Absolute Configuration

The process involves irradiating a high-quality single crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell, from which the crystal structure is solved and refined.

Research Findings:

Detailed crystallographic studies on related 5,5-disubstituted hydantoins reveal common structural motifs that are anticipated for (R)-5-(p-Methylphenyl)-5-phenylhydantoin. For instance, the hydantoin ring is a key site for hydrogen bonding, with the N-H groups acting as donors and the carbonyl oxygen atoms as acceptors. This frequently leads to the formation of predictable supramolecular structures, such as centrosymmetric dimers or extended chains, which dictate the crystal packing. nih.govrsc.org In one study on a related compound, N-H⋯O hydrogen bonds linked molecules into dimers. nih.gov

The absolute configuration of the stereogenic center at the C5 position is determined through the analysis of anomalous dispersion effects, typically quantified by the Flack parameter. A value close to zero for the (R)-configuration confirms the correct enantiomeric form has been crystallized. The analysis would also detail the relative orientation of the p-methylphenyl and phenyl rings with respect to the central hydantoin ring. In similar structures, these phenyl rings are significantly twisted out of the plane of the five-membered hydantoin ring. mdpi.com

The data obtained from an SC-XRD analysis for (R)-5-(p-Methylphenyl)-5-phenylhydantoin would be presented in a standardized crystallographic information file (CIF) and summarized in tables.

Table 1: Representative Crystallographic Data from SC-XRD Analysis

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Formula | Chemical Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | Mass of one mole of the substance | 266.29 g/mol . nih.gov |

| Crystal System | One of seven crystal systems | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal | e.g., P2₁ (a common chiral space group) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell |

| Volume (V) | Volume of the unit cell | ų |

| Z | Molecules per unit cell | Number of molecules in one unit cell |

| Flack Parameter | For absolute configuration | A value near 0 confirms the (R) configuration |

| Hydrogen Bonds | Key intermolecular interactions | Geometry (Donor-H···Acceptor distances and angles) |

Powder X-ray Diffraction for Phase Purity and Crystal Packing Analysis

While single-crystal XRD provides the definitive structure of one perfect crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk material to ensure its phase purity. nih.gov This is a critical step in pharmaceutical development, as different crystalline forms (polymorphs) or the presence of impurities can significantly affect a drug's properties.

The PXRD technique involves exposing a powdered sample, containing thousands of randomly oriented microcrystals, to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ) corresponding to their intensity.

Research Findings:

To confirm the phase purity of a batch of (R)-5-(p-Methylphenyl)-5-phenylhydantoin, the experimental PXRD pattern is compared to a pattern simulated from the single-crystal X-ray data. A perfect match between the peak positions and relative intensities of the experimental and simulated patterns indicates that the bulk sample consists of a single, pure crystalline phase. nih.gov Any significant peaks in the experimental pattern that are not present in the simulated pattern would suggest the presence of a crystalline impurity or a different polymorphic form.

Furthermore, PXRD is instrumental in studying crystal packing. While SC-XRD determines the packing in a single crystal, PXRD confirms that this packing arrangement is consistent throughout the bulk powder. The positions and intensities of the diffraction peaks are directly related to the arrangement of molecules in the crystal lattice. Analysis of the PXRD pattern can therefore provide insights into the supramolecular arrangement, such as the hydrogen-bonding networks that hold the molecules together in the solid state. rsc.org

Table 2: Information Derived from PXRD Analysis

| Analysis Type | Purpose | Data Output |

|---|---|---|

| Phase Identification | To identify the crystalline phase(s) present in the bulk sample. | A diffractogram showing peak positions (2θ) vs. intensity. |

| Phase Purity Analysis | To confirm the absence of other crystalline forms or impurities. | Comparison of the experimental pattern against a reference pattern (simulated from SC-XRD data). |

| Polymorph Screening | To detect the presence of different crystalline polymorphs. | Appearance of unique peaks not attributable to the known phase. |

Applications and Research Utility of R 5 P Methylphenyl 5 Phenylhydantoin in Chemical Science

Role as an Internal Standard in Advanced Chromatographic Analyses

(R)-5-(p-Methylphenyl)-5-phenylhydantoin serves as an effective internal standard in the quantitative analysis of structurally related compounds by chromatographic methods. Its chemical stability, chromatographic behavior similar to the analytes of interest, and distinct mass spectral fragmentation pattern make it particularly suitable for this purpose. The primary application has been in the therapeutic drug monitoring of the anticonvulsant drug phenytoin (B1677684) and its metabolites.

Detailed research findings have demonstrated its utility in various biological matrices. For instance, it has been employed in gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of phenytoin in human brain microdialysate, saliva, and blood. sigmaaldrich.com Furthermore, its application extends to high-performance liquid chromatography (HPLC) for the determination of phenytoin's major metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), in human urine. nih.gov The use of 5-(p-methylphenyl)-5-phenylhydantoin (B26451) as an internal standard ensures the accuracy and reliability of these bioanalytical methods by correcting for variations in sample preparation and instrument response.

Below is a table summarizing the applications of 5-(p-Methylphenyl)-5-phenylhydantoin as an internal standard:

| Analytical Technique | Analyte(s) | Matrix | Reference(s) |

| GC-MS | Phenytoin | Brain microdialysate, saliva, blood | sigmaaldrich.com |

| HPLC | 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | Human urine | nih.gov |

| GC | 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | Human urine | nih.gov |

Development and Evaluation of Chiral Solvating Agents

The enantiomeric purity of chiral compounds is a critical parameter in the pharmaceutical and chemical industries. (R)-5-(p-Methylphenyl)-5-phenylhydantoin and its derivatives are investigated in the context of chiral recognition. The development of novel chiral solvating agents (CSAs) for the determination of enantiomeric excess by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is an active area of research.

One study detailed the synthesis of tetraaza macrocyclic chiral solvating agents and their remarkable ability to induce significant chemical shift nonequivalence in the ¹H NMR spectra of racemic hydantoin (B18101) derivatives. nih.gov This allows for the accurate determination of enantiomeric purity. Although this study used various hydantoin derivatives as guests, the principles of chiral recognition established are directly applicable to (R)-5-(p-Methylphenyl)-5-phenylhydantoin. The interactions between the chiral host (the solvating agent) and the chiral guest (the hydantoin enantiomers) lead to the formation of diastereomeric complexes with distinct NMR signals. The structural features of the hydantoin, such as the phenyl and p-methylphenyl groups at the C-5 position, play a crucial role in these intermolecular interactions.